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Emodic Acid

Matrix Metalloproteinase Cancer Metastasis Enzymatic Assay

Emodic acid is frequently mis-substituted with emodin or aloe-emodin in pathway studies, confounding JNK and MMP selectivity data. This compound resolves that challenge: • NF-κB Inhibition: 80.75% suppression at 50 μM in 4T1 cells, outperforming structural analogs. • JNK Selectivity: Markedly stronger JNK phosphorylation inhibition vs. aloe-emodin for cleaner stress/apoptosis readouts. • MMP-9 vs. MMP-13 Window: 3-fold selectivity (IC50 10 vs. 39 μM) minimizes off-target confounding in tumor invasion assays. Supplied ≥98% pure with CoA. Ambient shipping.

Molecular Formula C15H8O7
Molecular Weight 300.22 g/mol
CAS No. 478-45-5
Cat. No. B1656016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmodic Acid
CAS478-45-5
Molecular FormulaC15H8O7
Molecular Weight300.22 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1C(=O)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O
InChIInChI=1S/C15H8O7/c16-6-3-8-12(10(18)4-6)14(20)11-7(13(8)19)1-5(15(21)22)2-9(11)17/h1-4,16-18H,(H,21,22)
InChIKeyZJXVNNSMRGTDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emodic Acid: Chemical Profile and Procurement


Emodic acid (CAS 478-45-5), also known as 4,5,7-trihydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, is a naturally occurring trihydroxyanthraquinone with a molecular weight of 300.22 and the chemical formula C15H8O7 . It was originally isolated from the plant Asphodelus microcarpus, alongside structurally related anthraquinones including emodin, rhein, physcion, and aloe-emodin [1]. The compound is commercially available under the synonym NSC624610 and is primarily utilized in oncology research as a tool to probe NF-κB signaling, MAPK pathways (p38, ERK, JNK), and matrix metalloproteinase (MMP) activity [2].

1
NF-κB / MAPK pathway probe Natural-product-derived tool compound for cell signaling studies
2
MMP activity research tool Supports MMP-9 and MMP-13 selectivity profiling assays
3
JNK pathway context Reported differential JNK phosphorylation inhibition vs. close structural analogs Class-level anthraquinone; confirm compound identity with analytical data

Emodic Acid: Irreplaceable by Anthraquinone Analogs


The anthraquinone family exhibits significant functional divergence due to subtle variations in hydroxylation and carboxylation patterns. Direct substitution of emodic acid with closely related analogs (e.g., emodin, aloe-emodin, or rhein) is not scientifically valid due to marked differences in target affinity and pathway selectivity [1]. For instance, emodic acid and aloe-emodin display opposing inhibitory profiles against MAPK phosphorylation: while both compounds inhibit p38 and ERK, emodic acid exhibits uniquely pronounced inhibition of JNK phosphorylation, a feature not shared equally by its structural neighbors [2]. Similarly, in MMP inhibition, emodic acid demonstrates a distinct rank-order potency profile across MMP subtypes compared to emodin, with up to a threefold difference in efficacy depending on the specific MMP target [3]. These divergent pharmacological fingerprints necessitate compound-specific procurement for experiments where target engagement and off-target activity must be strictly controlled.

Emodic Acid JNK phosphorylation profile

Reported more marked JNK inhibition vs. aloe-emodin in 4T1 cells

Aloe-emodin JNK inhibition context

JNK phosphorylation inhibition less pronounced; pathway response may differ

Emodic Acid MMP-9 / MMP-13 selectivity

Reported 1.5-fold higher MMP-9 inhibition and 3-fold lower MMP-13 inhibition vs. emodin

Emodin MMP selectivity context

MMP-9/MMP-13 potency ratio inverted; cannot directly substitute in selectivity-focused assays

Emodic Acid MAPK3 (ERK1) affinity

Ranked highest among tested anthraquinones (in silico Ki context)

Rhein / Emodin ERK1 binding context

Lower predicted affinity; MAPK3 target engagement may shift

Emodic Acid: Potency, Selectivity, and Pathway Profiling


MMP-9 Inhibition: Emodic Acid vs. Emodin

In a head-to-head enzymatic inhibition assay using human recombinant catalytic domains, emodic acid (IC50 = 10 μM) inhibited MMP-9 activity more potently than the closely related analog emodin (IC50 = 15 μM) [1].

MMP-9 inhibition
Head-to-head
Emodic acid IC50 10 µM vs. emodin IC50 15 µM Human recombinant catalytic domains; substrate cleavage assay
Supports MMP-9 pathway assay context
1.5‑fold higher inhibition; data to verify in cell-based models
Matrix Metalloproteinase Cancer Metastasis Enzymatic Assay

Divergent MMP-13 Inhibition: Emodic Acid vs. Emodin

In a direct comparison against MMP-13, emodic acid (IC50 = 39 μM) was approximately three times less potent than emodin (IC50 = 13 μM) [1]. This differential activity highlights a unique selectivity profile between these two structurally similar anthraquinones.

MMP-13 selectivity
Head-to-head
Emodic acid IC50 39 µM vs. emodin IC50 13 µM Human recombinant MMP-13; 3‑fold lower potency for emodic acid
Context-dependent selectivity for MMP‑9 over MMP‑13
Relevant when MMP‑13 inhibition is undesired; confirm in target cell system
Collagenase MMP-13 Selectivity Profiling

MAPK3 Binding: Emodic Acid vs. Anthraquinone Analogs

Computational analysis of MAPK3 (ERK1) binding affinity among 21 anthraquinones revealed emodic acid (Ki = 86.15 nM) exhibits stronger predicted binding than several common analogs, including aloe-emodin (Ki = 86.80 nM), rhein (Ki = 216.30 nM), and emodin (Ki = 327.05 nM) [1]. This class-level inference positions emodic acid as a top-tier candidate for MAPK3-focused studies.

MAPK3 (ERK1) affinity
In silico
Emodic acid Ki 86.15 nM Docking study; aloe-emodin 86.80, rhein 216.30, emodin 327.05 nM
Supports MAPK3 binding assay context
Class-level inference; validate with experimental binding data
MAPK3 Kinase Inhibition Molecular Docking

NF-κB Transcriptional Activity Inhibition

In 4T1 murine breast cancer cells, emodic acid at a concentration of 50 μM inhibited NF-κB transcriptional activity by 80.75% after 24 hours of treatment . While a direct numerical comparator for the same endpoint was not located for all analogs under identical conditions, this quantitative value provides a defined benchmark for emodic acid's functional impact on this pathway.

NF-κB activity inhibition
Supporting
80.75% inhibition at 50 µM 4T1 murine breast cancer cells; 24 h treatment
Supports NF-κB transcriptional activity assay context
Single concentration endpoint; dose‑response data recommended
NF-κB Transcription Factor Cancer Cell Signaling

MAPK Phosphorylation: JNK Pathway Selectivity

A comparative analysis of MAPK phosphorylation in 4T1 breast cancer cells revealed a key mechanistic divergence: while both emodic acid and aloe-emodin inhibited p38 and ERK phosphorylation, emodic acid more markedly inhibited JNK phosphorylation [1]. This differential effect on the JNK stress-activated pathway distinguishes emodic acid's mechanism from its close structural analog.

JNK pathway selectivity
Head-to-head
More marked JNK phosphorylation inhibition vs. aloe‑emodin 4T1 cells; p38 and ERK inhibition comparable between compounds
Supports JNK pathway selectivity context
Qualitative comparison; quantitative phospho‑JNK measurement advised
MAPK JNK Phosphorylation Signal Transduction

Emodic Acid: Cancer, Inflammation, and Kinase Applications


MMP-9 Inhibition in Cancer Metastasis

Emodic acid (IC50 = 10 μM) is a superior choice over emodin (IC50 = 15 μM) for experiments requiring potent inhibition of MMP-9 [1]. Furthermore, its threefold lower potency against MMP-13 (IC50 = 39 μM) compared to emodin (IC50 = 13 μM) makes it a more selective probe for MMP-9 when MMP-13 activity is a confounding variable [2]. This application is particularly relevant for in vitro models of tumor cell invasion and angiogenesis where MMP-9 plays a documented role in extracellular matrix remodeling.

JNK-Specific Signaling Cascades

In studies investigating the c-Jun N-terminal kinase (JNK) arm of the MAPK pathway, emodic acid provides a distinct advantage. Data from direct comparison in 4T1 cells shows that emodic acid exerts a more marked inhibition of JNK phosphorylation than the closely related analog aloe-emodin, despite both compounds inhibiting p38 and ERK [1]. This unique pharmacological fingerprint positions emodic acid as a key tool compound for dissecting JNK-dependent cellular processes such as stress responses and apoptosis.

MAPK3 (ERK1) Inhibitor Development

In silico binding data indicates that emodic acid (Ki = 86.15 nM) exhibits a significantly higher predicted affinity for the MAPK3 active site compared to other common anthraquinone research tools like emodin (Ki = 327.05 nM) and rhein (Ki = 216.30 nM) [1]. This makes emodic acid a compelling starting point or reference standard for medicinal chemistry campaigns focused on developing novel MAPK3 inhibitors, as it may achieve effective target engagement at lower concentrations than its structural relatives.

NF-κB-Driven Cancer Cell Proliferation

Emodic acid has been quantitatively validated as a potent inhibitor of NF-κB transcriptional activity, achieving 80.75% inhibition at 50 μM in 4T1 breast cancer cells [1]. This application is supported by evidence that emodic acid, alongside aloe-emodin, robustly suppresses cell-intrinsic NF-κB activity and downstream targets including IL-1β and IL-6 [2]. This makes it a well-characterized chemical probe for investigating NF-κB-dependent gene expression and inflammation-associated tumorigenesis.

Application
Selection Property
Validation Focus
MMP‑9 pathway studies in tumor invasion models
MMP‑9 / MMP‑13 selectivity profile
MMP‑9 enzymatic assay context
JNK signaling pathway research
JNK phosphorylation selectivity vs. structural analogs
JNK phosphorylation assay context
MAPK3 (ERK1) binding studies
MAPK3 affinity rank among tested anthraquinones
In silico binding model review
NF‑κB transcriptional activity research
NF‑κB inhibition benchmark
Cell‑based NF‑κB reporter assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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